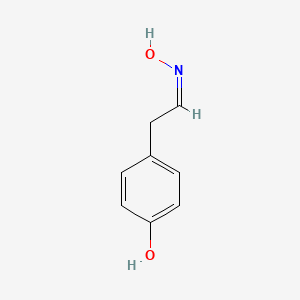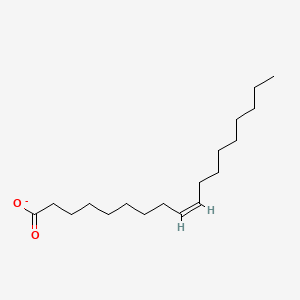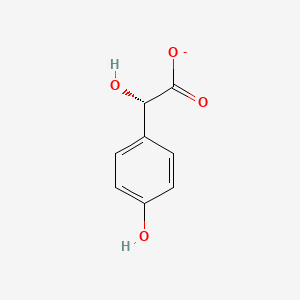![molecular formula C13H28N4O2 B1233986 (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine: is a chemical compound with the molecular formula C13H28N4O2. It is known for its use in radiopharmaceuticals, particularly in the imaging of regional cerebral blood flow using single photon emission computed tomography (SPECT). The compound exists in two isomeric forms: d,l and meso, each exhibiting different properties in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves several steps. One efficient route includes nucleophilic substitution (SN2) reactions of 2,2-dimethylpropane-1,3-diamine with methyl-2-chloropropanoate, followed by protection with benzylchloroformate (Cbz). Subsequent steps involve Weinreb amide formation, methylation using Grignard reagent, oxime formation with a ketone group, and deprotection of the Cbz group by hydrogenolysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step processes as described above, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl-2-chloropropanoate and Grignard reagents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxime derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in radiopharmaceuticals for imaging regional cerebral blood flow in SPECT.
Industry: Applied in the extraction and separation of rare earth metals and other metal ions.
Mecanismo De Acción
The mechanism of action of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves its ability to chelate metal ions, particularly technetium-99m. This chelation forms a stable complex that can be used in imaging techniques. The compound’s lipophilic nature allows it to cross cell membranes, where it is converted into a hydrophilic complex by reducing agents such as glutathione, leading to its retention within cells .
Comparación Con Compuestos Similares
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used in the treatment of organophosphate poisoning.
TMB-4 and HI-6: Oximes with similar reactivity and applications in medical treatments.
Uniqueness: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine is unique due to its specific application in radiopharmaceuticals for cerebral blood flow imaging. Its ability to form stable complexes with technetium-99m and its lipophilic properties make it particularly suitable for this purpose, distinguishing it from other oximes .
Propiedades
Fórmula molecular |
C13H28N4O2 |
|---|---|
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
(NZ)-N-[(3R)-3-[[3-[[(2R,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11-,17-12-/t9-,10-/m1/s1 |
Clave InChI |
BPNZYADGDZPRTK-PYMRXLQTSA-N |
SMILES isomérico |
C[C@@H](NCC(CN[C@@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C |
SMILES canónico |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
Sinónimos |
3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))- exametazime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
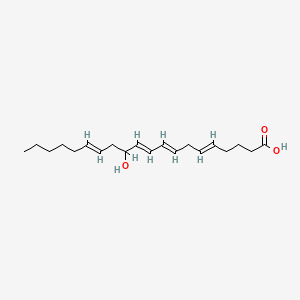
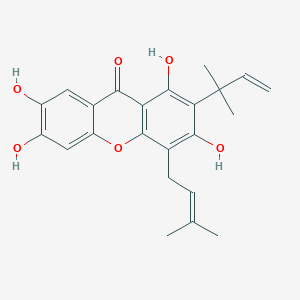
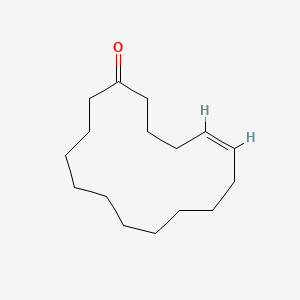
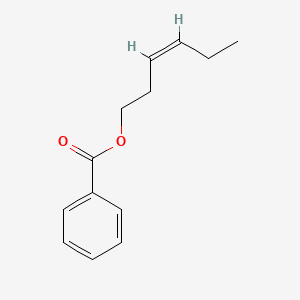
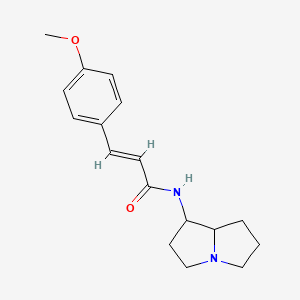
![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
